Pyrrolidine, 1-(N-phenylalanyl)-
Overview
Description
“Pyrrolidine, 1-(N-phenylalanyl)-” is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol. It’s a derivative of pyrrolidine, a five-membered nitrogen-containing ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen-containing ring. It’s characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are influenced by steric factors and the spatial orientation of substituents . The different stereoisomers can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by the presence of the nitrogen atom, which contributes to the polarity of the molecules .Scientific Research Applications
Synthesis and Applications in Medicine and Industry
Pyrrolidine derivatives, including 1-(N-phenylalanyl) pyrrolidine, have been studied for their utility in medicine and industry. For instance, they are involved in the synthesis of [3+2] cycloaddition reactions, showing potential for creating compounds with biological effects. Such derivatives could be useful in making dyes or agrochemical substances, highlighting their industrial applications (Żmigrodzka et al., 2022).
Antibacterial, Antifungal, and Antitubercular Properties
Pyrrolidine derivatives exhibit notable antibacterial, antifungal, antimalarial, and antitubercular activities. This is evident from studies on spiro[pyrrolidin-2,3′-oxindoles], which showed comparable activities to standard drugs (Haddad et al., 2015).
Pharmacological Potential
Several pyrrolidine derivatives have been synthesized with potential pharmacological interest. This includes 1H-1-pyrrolylcarboxamides, which have been characterized for possible medical applications (Bijev et al., 2003).
Structural and Molecular Studies
The study of pyrrolidine derivatives extends to their structural properties. For example, research on trans-1-Phenylpyrrolidine-2,5-dicarbonitrile contributes to understanding the molecular structure and interactions of these compounds (Han et al., 2010).
Anti-Cancer and Anti-Inflammatory Properties
Some pyrrolidine derivatives have shown potential in anti-cancer and anti-inflammatory applications. Studies on compounds like 4-(pyrrolidine-2,5‑dione‑1-yl)phenol indicate significant inhibition of cancer cell lines and anti-inflammatory activity (Zulfiqar et al., 2021).
Enzyme Inhibition
Pyrrolidine derivatives can act as enzyme inhibitors, as seen in studies on bacterial phenylalanyl-tRNA synthetases. This suggests their potential use in developing antibacterial agents (Yu et al., 2004).
Safety And Hazards
Future Directions
Pyrrolidine derivatives, including “Pyrrolidine, 1-(N-phenylalanyl)-”, hold promise in pharmacotherapy due to their wide range of biological activities . They can be some of the best sources of pharmacologically active lead compounds . Future research could focus on designing new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPALNDNNCWDJU-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238832 | |
Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine, 1-(N-phenylalanyl)- | |
CAS RN |
92032-60-5 | |
Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092032605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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